![molecular formula C19H27NO4 B6664635 2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664635.png)
2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid is a complex organic compound with a structure that lends itself to a variety of reactions and applications. Known for its unique cyclobutyl ring and benzoic acid moiety, it has piqued the interest of chemists and researchers across various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving intermediate compounds. The process typically starts with the cyclobutyl ring structure, followed by the introduction of the methoxy group and the subsequent attachment of the benzoic acid. The exact reaction conditions, such as temperature, pH, and solvent, need to be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
For industrial production, the synthesis of 2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid would likely involve large-scale chemical reactors with continuous monitoring and adjustments. Methods such as catalytic processes and advanced purification techniques are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive due to the presence of the methoxy group and the benzoic acid, which can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used include strong acids or bases, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminium hydride. Reaction conditions must be meticulously controlled to direct the reaction pathways appropriately and to avoid unwanted side products.
Major Products Formed
Depending on the reaction type, major products may include derivatives with altered functional groups, such as carboxylates or methoxy-substituted analogs. Each product retains some of the original compound's reactivity, making them interesting subjects for further study.
Scientific Research Applications
2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid finds applications in various scientific research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its interaction with biological macromolecules and potential bioactivity.
Medicine: : Investigated for its potential therapeutic properties due to its unique structure.
Industry: : Utilized in the production of polymers and materials requiring specific chemical properties.
Mechanism of Action
The compound's mechanism of action involves its ability to interact with specific molecular targets within biological systems. Its structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved often relate to metabolic processes or signal transduction, making it a compound of interest in both therapeutic and diagnostic contexts.
Comparison with Similar Compounds
When compared to similar compounds, such as other benzoic acid derivatives or methoxy-substituted molecules, 2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid stands out due to its unique cyclobutyl ring, which imparts distinctive reactivity and physical properties. Similar compounds might include:
3-Methoxybenzoic acid: : Lacks the cyclobutyl ring.
2-(3-Methoxypropyl)benzoic acid: : Different side chain configuration.
Cyclobutylmethylamine: : Lacks the benzoic acid moiety.
The uniqueness of this compound lies in its multifaceted reactivity and wide-ranging applications.
Properties
IUPAC Name |
2-[3-[(3-methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-18(2)15(12-19(18,3)24-5)20(4)16(21)11-10-13-8-6-7-9-14(13)17(22)23/h6-9,15H,10-12H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLCVPQEIJVSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)N(C)C(=O)CCC2=CC=CC=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.